[4-(Furan-2-yl)phenyl]methanamine
Overview
Description
“[4-(Furan-2-yl)phenyl]methanamine” is a chemical compound that has been subject to scientific research for its biological properties, potential applications in various fields of research and industry, and limitations. It is also known as “this compound hydrochloride” with a CAS Number: 886457-56-3 . The molecular weight of this compound is 209.68 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing amides and esters containing furan rings under microwave-assisted conditions . These methods involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO.ClH/c12-8-9-3-5-10 (6-4-9)11-2-1-7-13-11;/h1-7H,8,12H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees .Scientific Research Applications
1. Anticancer Applications
[4-(Furan-2-yl)phenyl]methanamine has been utilized in the development of palladium(II) and platinum(II) complexes with pyrrole Schiff bases, which have shown significant anticancer activity. These complexes, including R-(furan-2-yl)methanamine, demonstrated strong DNA-binding affinity and reduced cell viability in various cancerous cell lines, suggesting potential as anticancer agents (Mbugua et al., 2020).
2. Antimicrobial and Anticancer Activity
Schiff base rare earth metal complexes containing 1-(furan-2-yl)methanamine have been synthesized and characterized, showing antimicrobial and anticancer activities. Specifically, the Pr3+ complex exhibited significant biological efficacy in both antimicrobial and anticancer assays (Preethi et al., 2021).
3. Synthesis of Restricted Homophenylalanine Analogs
The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, a type of conformationally restricted homophenylalanine analogs. These analogs have potential applications in medicinal chemistry, given their unique structural properties (Demir et al., 2004).
4. Synthesis of Furan-2-yl(phenyl)methanol Derivatives
Furan-2-yl(phenyl)methanol derivatives have been synthesized for use in aza-Piancatelli rearrangement reactions, yielding various benzo[b][1,4]thiazine and oxazine derivatives. This synthesis method is noted for its good yields, high selectivity, and short reaction times, making it a valuable process in organic chemistry (Reddy et al., 2012).
5. Protein Tyrosine Kinase Inhibitory Activity
Novel furan-2-yl(phenyl)methanone derivatives, related to this compound, have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several of these derivatives exhibited promising activity, suggesting potential for therapeutic applications (Zheng et al., 2011).
6. Corrosion Inhibition
Amino acid compounds derived from this compound have been studied as corrosion inhibitors for steel in acidic solutions. These studies utilize electrochemical techniques to evaluate the efficacy of these compounds in preventing metal corrosion, demonstrating their potential in industrial applications (Yadav et al., 2015).
Safety and Hazards
“[4-(Furan-2-yl)phenyl]methanamine” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various biological targets, including protein tyrosine kinases . These enzymes play a crucial role in signal transduction pathways that regulate numerous cellular functions, such as proliferation, growth, differentiation, and death .
Mode of Action
Furan derivatives have been reported to exhibit inhibitory activity against protein tyrosine kinases . This suggests that [4-(Furan-2-yl)phenyl]methanamine might interact with its targets, leading to changes in their activity and subsequently affecting cellular functions.
Biochemical Pathways
Given the potential interaction with protein tyrosine kinases, it can be inferred that the compound may influence pathways regulated by these enzymes, such as cell growth and differentiation pathways .
Biochemical Analysis
Biochemical Properties
[4-(Furan-2-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis of amino acids and other essential biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range results in optimal activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the synthesis and degradation of biomolecules. For instance, it has been shown to affect the metabolic flux of amino acids and other essential metabolites . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate cellular processes.
Properties
IUPAC Name |
[4-(furan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRLJUMZZXOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428730 | |
Record name | [4-(furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-27-4 | |
Record name | 4-(2-Furanyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771573-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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